2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N’-[1-(2-naphthyl)ethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenoxy group, a naphthyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[1-(2-naphthyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the brominated phenoxy precursor. This precursor is then reacted with an appropriate hydrazide derivative under controlled conditions to form the final product. Common reagents used in these reactions include brominating agents, hydrazides, and solvents such as ethanol or methanol. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N’-[1-(2-naphthyl)ethylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N’-[1-(2-naphthyl)ethylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[1-(2-naphthyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2,6-dimethylphenoxy)propanoic acid
- (4-bromo-2,6-dimethylphenyl)boronic acid
- 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}piperazinediium
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N’-[1-(2-naphthyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21BrN2O2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C22H21BrN2O2/c1-14-10-20(23)11-15(2)22(14)27-13-21(26)25-24-16(3)18-9-8-17-6-4-5-7-19(17)12-18/h4-12H,13H2,1-3H3,(H,25,26)/b24-16+ |
InChI Key |
WBDVXWWGZSLVHK-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C)Br |
Origin of Product |
United States |
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